(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Catalog No.
S3653044
CAS No.
1213105-63-5
M.F
C9H12BrN
M. Wt
214.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

CAS Number

1213105-63-5

Product Name

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

IUPAC Name

(1S)-1-(4-bromo-2-methylphenyl)ethanamine

Molecular Formula

C9H12BrN

Molecular Weight

214.10

InChI

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

GMCHYPOMQPPOJT-ZETCQYMHSA-N

SMILES

CC1=C(C=CC(=C1)Br)C(C)N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](C)N
  • Analogue studies

    This molecule bears some resemblance to known bioactive molecules, such as certain amphetamines or phenethylamines. Researchers might synthesize (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine to study its properties and compare them to these established compounds. This could involve investigating its potential effects on various biological targets or its suitability for further drug development [, ].

  • Medicinal Chemistry

    The presence of a chiral center (the "S" designation) suggests researchers might be interested in exploring the stereoselective properties of this molecule. They could synthesize both enantiomers (mirror image forms) of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine to see if they have different biological activities [].

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is a chiral amine characterized by its unique molecular structure, which includes a bromine atom and a methyl group on the phenyl ring. Its molecular formula is C9H12BrNC_9H_{12}BrN, with a molecular weight of approximately 214.1 g/mol . The compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction: This compound can be oxidized to form imines or reduced to yield secondary amines.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, enabling the formation of more complex molecules.

Common Reagents and Conditions

  • Substitution: Sodium azide or potassium thiolate in polar solvents are commonly used.
  • Oxidation: Potassium permanganate or hydrogen peroxide can serve as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The reactions involving (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine can lead to:

  • Substituted phenyl-ethylamines through substitution.
  • Imines or oximes via oxidation.
  • Secondary amines through reduction.

Research indicates that (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine exhibits significant biological activity. Its chiral nature allows for specific interactions with biological targets, such as enzymes and receptors. The presence of the bromine and methyl groups on the phenyl ring enhances its binding affinity and selectivity, making it a valuable compound in pharmacological studies .

The synthesis of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine typically involves:

  • Bromination: Starting with 2-methylphenyl, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
  • Chiral Amine Formation: The resulting brominated intermediate undergoes asymmetric hydrogenation or utilizes chiral auxiliaries to introduce the chiral center .

In industrial settings, these processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those aimed at treating neurological disorders.
  • Organic Synthesis: The compound acts as an intermediate in creating complex organic molecules, including natural products and agrochemicals.
  • Biological Studies: Its chiral properties make it useful for studying enzyme interactions and receptor binding .

Studies on (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine have focused on its interactions with various biological targets. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards enzymes and receptors. These interactions are vital for understanding its potential therapeutic effects and mechanisms of action in pharmacology .

Several compounds share structural similarities with (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Methylphenyl)ethylamineC9H13NC_9H_{13}NContains a methyl group instead of bromine
1-(4-Bromophenyl)ethylamineC8H10BrNC_8H_{10}BrNLacks the methyl group on the phenyl ring
1-(4-Bromo-2-cyclopropylmethoxyphenyl)ethylamineC12H16BrNC_{12}H_{16}BrNFeatures a cyclopropylmethoxy group
1-(4-Fluorophenyl)ethylamineC8H10FNC_8H_{10}FNContains a fluorine atom instead of bromine

These compounds highlight the uniqueness of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, particularly due to its specific halogen substitution and chiral configuration. Each compound's unique features influence its biological activity and applications, making them suitable for different research areas in medicinal chemistry and organic synthesis .

XLogP3

2.2

Dates

Last modified: 07-26-2023

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